6-fluoro-7-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves the introduction of a fluorine atom at the 6-position of indole, followed by the introduction of a methoxy group at the 7-position. The carboxylic acid group is then introduced at the 2-position of the indole ring.", "Starting Materials": [ "Indole", "6-fluoroindole", "7-methoxy-6-fluoroindole", "2-bromo-7-methoxy-6-fluoroindole", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Nitration of indole with nitric acid and sulfuric acid to give 5-nitroindole", "Step 2: Reduction of 5-nitroindole with tin and hydrochloric acid to give 5-aminoindole", "Step 3: Bromination of 5-aminoindole with bromine and hydrochloric acid to give 5-bromoindole", "Step 4: Fluorination of 5-bromoindole with potassium fluoride and cesium carbonate to give 6-fluoroindole", "Step 5: Methylation of 6-fluoroindole with sodium hydride and methyl iodide to give 7-methoxy-6-fluoroindole", "Step 6: Bromination of 7-methoxy-6-fluoroindole with N-bromosuccinimide to give 2-bromo-7-methoxy-6-fluoroindole", "Step 7: Hydrolysis of 2-bromo-7-methoxy-6-fluoroindole with sodium hydroxide and carbon dioxide to give 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid", "Step 8: Neutralization of the reaction mixture with hydrochloric acid and extraction of the product with ethyl acetate", "Step 9: Washing of the organic layer with sodium bicarbonate solution and brine, followed by drying over sodium sulfate", "Step 10: Evaporation of the solvent and recrystallization of the product from methanol and diethyl ether", "Step 11: Drying of the product under vacuum to obtain pure 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid" ] } | |
CAS No. |
2648948-29-0 |
Molecular Formula |
C10H8FNO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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